Zafirlukast

Vue d'ensemble

Description

Le Zafirlukast est un antagoniste des récepteurs des leucotriènes administré par voie orale utilisé pour le traitement chronique de l’asthme. Il agit en inhibant l’action des leucotriènes, qui sont des médiateurs inflammatoires impliqués dans la pathogenèse de l’asthme. Le this compound est commercialisé sous le nom de marque Accolate et est utilisé pour prévenir les crises d’asthme et gérer les symptômes chroniques de l’asthme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Zafirlukast implique plusieurs étapes, notamment la formation d’un noyau indole, la sulfonylation et la formation de carbamate. Les étapes clés sont les suivantes :

Formation du noyau indole : Le noyau indole est synthétisé par une réaction de synthèse d’indole de Fischer.

Sulfonylation : Le noyau indole subit une sulfonylation avec un chlorure de sulfonyle pour introduire le groupe sulfonyle.

Formation de carbamate : La dernière étape implique la formation d’une liaison carbamate par réaction de l’indole sulfonylé avec un précurseur de carbamate

Méthodes de production industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures de contrôle qualité strictes pour garantir que le produit final répond aux normes pharmaceutiques .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d’oxydation, en particulier au niveau des fragments méthoxy et indole.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe sulfonyle, le transformant en sulfure.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs comme le brome ou le chlore en conditions acides.

Principaux produits formés :

Oxydation : Dérivés hydroxylés du this compound.

Réduction : Dérivés sulfure.

Substitution : Dérivés halogénés ou alkylés.

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les antagonistes des récepteurs des leucotriènes et leurs interactions avec les récepteurs.

Biologie : Etudié pour ses effets sur les voies de signalisation cellulaire et les réponses inflammatoires.

Médecine : Etudié de manière approfondie pour ses effets thérapeutiques dans l’asthme et d’autres maladies inflammatoires.

Applications De Recherche Scientifique

Asthma Management

Indications and Mechanism of Action

Zafirlukast is approved for the prophylaxis and chronic treatment of asthma in adults and children aged 5 years and older. It acts as a competitive antagonist of the cysteinyl leukotriene-1 receptor, inhibiting the action of leukotrienes C4, D4, and E4, which are involved in inflammatory responses that lead to bronchoconstriction and airway edema .

Clinical Efficacy

Studies have shown that this compound effectively reduces asthma symptoms, decreases the frequency of exacerbations, and improves lung function metrics such as Forced Expiratory Volume (FEV1). For instance, a study involving children demonstrated significant improvements in FEV1 and reduced nighttime awakenings due to asthma when treated with this compound .

Pharmacokinetics

this compound is rapidly absorbed with peak plasma concentrations reached within 3 hours post-administration. Its bioavailability can be affected by food intake, with a notable reduction observed when taken with meals .

Chronic Urticaria

This compound has been used off-label for managing chronic urticaria (hives). Its anti-inflammatory properties may help alleviate symptoms by blocking leukotriene-mediated pathways that contribute to skin inflammation and itching .

Exercise-Induced Bronchospasm

The drug has also shown efficacy in preventing exercise-induced bronchospasm. By inhibiting bronchoconstriction triggered by physical exertion, this compound helps maintain airway patency during exercise .

Lung Adenocarcinoma

Recent research has identified this compound as a potential therapeutic agent in lung adenocarcinoma treatment. It has been shown to inhibit the proliferation and migration of cancer cells by targeting the TMEM16A ion channel, which is implicated in tumor growth . Preclinical studies have indicated that this compound can significantly reduce tumor size in animal models .

Capsular Contracture Post Breast Surgery

This compound has been explored as a treatment option for capsular contracture following breast augmentation or reconstruction. A study reported that patients receiving this compound showed significant softening of fibrous capsules within 1 to 3 months of treatment, suggesting its potential to modify inflammatory responses associated with this condition .

Chronic Obstructive Pulmonary Disease (COPD)

While primarily indicated for asthma, this compound's role in COPD has been investigated. A study indicated non-significant improvements in lung function among patients with moderate to severe COPD after two weeks of treatment, highlighting its potential as an adjunct therapy in chronic lung diseases .

Case Study: Capsular Contracture

In a clinical series involving patients with Baker class III or IV capsular contracture, treatment with this compound resulted in dramatic softening of the breast capsule after 1 to 3 months of therapy . This suggests that this compound could be beneficial for patients at risk of developing this complication post-surgery.

Case Study: Eosinophilia and Cardiomyopathy

A case series described eight patients who developed a syndrome characterized by pulmonary infiltrates, eosinophilia, and cardiomyopathy while receiving this compound therapy following corticosteroid withdrawal. This highlights the need for careful monitoring when prescribing this compound, particularly in complex cases involving steroid-dependent asthma .

Mécanisme D'action

Le Zafirlukast exerce ses effets en antagonisant de manière sélective et compétitive les récepteurs des leucotriènes cystéinyles (CysLT1). En bloquant l’action des leucotriènes D4 et E4, le this compound réduit la bronchoconstriction, la production de mucus et l’inflammation des voies respiratoires. Cela conduit à une amélioration du débit d’air et à une réduction des symptômes de l’asthme .

Composés similaires :

Montélukast : Un autre antagoniste des récepteurs des leucotriènes utilisé pour la prise en charge de l’asthme.

Pranlukast : Similaire au this compound, il est utilisé pour le traitement de l’asthme, mais il a une structure chimique et un profil pharmacocinétique différents.

Unicité du this compound :

Pharmacocinétique : Le this compound a une demi-vie plus longue que le montélukast, ce qui permet une action soutenue.

Mécanisme : Alors que le this compound et le montélukast bloquent tous les deux les récepteurs des leucotriènes, le this compound s’est avéré avoir des effets supplémentaires sur la biogenèse mitochondriale et l’activité antivirale

Le this compound se distingue par sa combinaison unique de propriétés anti-inflammatoires, bronchodilatatrices et potentiellement antivirales, ce qui en fait un composé précieux dans les milieux cliniques et de recherche.

Comparaison Avec Des Composés Similaires

Montelukast: Another leukotriene receptor antagonist used for asthma management.

Pranlukast: Similar to Zafirlukast, it is used for asthma treatment but has a different chemical structure and pharmacokinetic profile.

Uniqueness of this compound:

Pharmacokinetics: this compound has a longer half-life compared to Montelukast, allowing for sustained action.

Mechanism: While both this compound and Montelukast block leukotriene receptors, this compound has been shown to have additional effects on mitochondrial biogenesis and antiviral activity

This compound stands out due to its unique combination of anti-inflammatory, bronchodilatory, and potential antiviral properties, making it a valuable compound in both clinical and research settings.

Activité Biologique

Zafirlukast is a selective leukotriene receptor antagonist (LTRA) primarily used in the management of asthma. Its biological activity extends beyond asthma treatment, showing potential therapeutic effects in various inflammatory conditions and even cancer. This article explores the pharmacodynamics, mechanism of action, clinical applications, and recent research findings related to this compound.

This compound works by selectively antagonizing the cysteinyl leukotriene receptors, particularly CysLT1 and CysLT2. This action inhibits the effects of leukotrienes LTC4, LTD4, and LTE4, which are mediators of inflammation and bronchoconstriction. The inhibition of these pathways results in:

- Bronchodilation : Reducing airway constriction in asthmatic patients.

- Decreased Inflammation : Lowering eosinophilic infiltration and vascular permeability in lung tissues .

In vitro studies have demonstrated that this compound effectively blocks the contractile activity induced by these leukotrienes in airway smooth muscle from both human and animal models .

Pharmacokinetics

This compound exhibits significant plasma protein binding (over 99%), primarily to albumin. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. The metabolites formed are less potent than the parent compound, which affects its overall efficacy and safety profile .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | ~40% when taken with food |

| Volume of distribution (Vss/F) | ~70 L |

| Clearance (CL/f) | ~20 L/h |

| Primary excretion route | Feces (90%); Urine (10%) |

Asthma Management

This compound is indicated for the prophylaxis and chronic treatment of asthma. Clinical trials have shown that it improves asthma control, reduces exacerbations, and enhances quality of life in patients with mild to moderate asthma .

Atopic Dermatitis

Recent case studies suggest that this compound may alleviate symptoms of atopic dermatitis due to its anti-inflammatory properties. In a reported series involving four patients, significant improvements were observed within weeks of initiating treatment .

Cancer Research

Emerging studies indicate that this compound has potential anti-cancer properties. A study demonstrated that it inhibited the growth of ovarian cancer cell lines and reduced tumor size in xenograft models. When combined with chemotherapeutic agents, this compound significantly enhanced treatment efficacy .

Adverse Effects and Safety Profile

While generally well-tolerated, this compound has been associated with adverse effects such as eosinophilia and pulmonary infiltrates in some patients, particularly those with a history of steroid use . Monitoring for these effects is crucial during treatment.

Case Studies

- Asthma Management : A patient on this compound reported improved peak flow rates and reduced reliance on corticosteroids within two months of therapy initiation.

- Atopic Dermatitis : In a controlled setting, four patients showed marked improvement in skin lesions after starting this compound, leading to reduced use of topical treatments.

- Ovarian Cancer : In a pilot trial involving women with relapsed ovarian cancer, treatment with this compound resulted in a significant reduction in tumor marker levels without severe adverse effects .

Propriétés

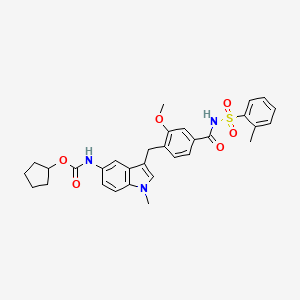

IUPAC Name |

cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZWCHGZNKEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023746 | |

| Record name | Zafirlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.62e-04 g/L | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma. | |

| Record name | Zafirlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

107753-78-6 | |

| Record name | Zafirlukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107753-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zafirlukast [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107753786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zafirlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zafirlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxy-N-o-tolylsulphonylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZAFIRLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ629S5L50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 °C | |

| Record name | Zafirlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.